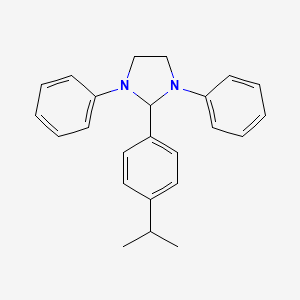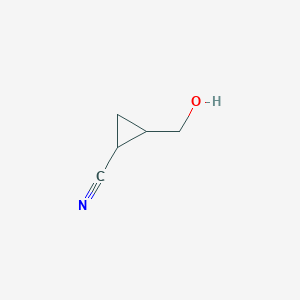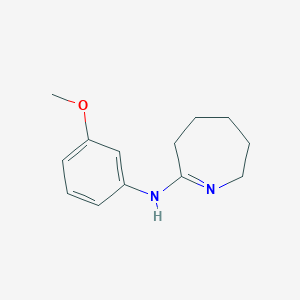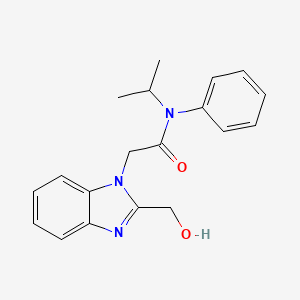
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine
概要
説明
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a 4-isopropylphenyl group and two phenyl groups attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine can be achieved through a multi-step process. One common method involves the reaction of 4-isopropylbenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then cyclized with phenyl isocyanate under basic conditions to yield the desired imidazolidine compound. The reaction typically requires a solvent such as toluene and a base like triethylamine, and it is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Halogenated imidazolidine derivatives.
科学的研究の応用
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-1,3-diphenylimidazolidine
- 2-(4-Ethylphenyl)-1,3-diphenylimidazolidine
- 2-(4-Tert-butylphenyl)-1,3-diphenylimidazolidine
Uniqueness
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
特性
IUPAC Name |
1,3-diphenyl-2-(4-propan-2-ylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-19(2)20-13-15-21(16-14-20)24-25(22-9-5-3-6-10-22)17-18-26(24)23-11-7-4-8-12-23/h3-16,19,24H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGBTNCAAXAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213544 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306325-43-9 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306325-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-](/img/structure/B3258475.png)



![3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3258509.png)
![8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE](/img/structure/B3258519.png)




![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B3258546.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)

